molecular formula C8H8BrIO B3041654 2-iodo-4-methoxybenzyl bromide CAS No. 332124-25-1

2-iodo-4-methoxybenzyl bromide

Cat. No.: B3041654
CAS No.: 332124-25-1
M. Wt: 326.96 g/mol
InChI Key: YDWMABQHIGGOFZ-UHFFFAOYSA-N
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Description

2-Iodo-4-methoxybenzyl bromide is an organic compound that belongs to the class of benzyl halides It is characterized by the presence of an iodine atom at the second position, a methoxy group at the fourth position, and a bromomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-4-methoxybenzyl bromide typically involves a multi-step process. One common method starts with the iodination of 4-methoxybenzyl alcohol, followed by bromination. The reaction conditions often involve the use of iodine and a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same iodination and bromination steps, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methoxybenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Iodo-4-methoxybenzyl bromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions such as Suzuki-Miyaura coupling.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug development and as a building block for medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodo-4-methoxybenzyl bromide involves its reactivity as a benzyl halideThe methoxy group can participate in electrophilic aromatic substitution reactions, while the iodine atom can undergo halogen exchange reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-4-methoxybenzyl bromide is unique due to its specific reactivity profile. The presence of both iodine and bromine atoms allows for selective functionalization and diverse chemical transformations. Its methoxy group provides additional sites for modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-2-iodo-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrIO/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWMABQHIGGOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromomethyl methyl ether (5.14 ml, 63.2 mmol) was added to a solution of 3-iodoanisole 19 (7.4 g, 31.6 mmol) in glacial acetic acid (17.0 mL) and the colorless solution was stirred for 2 days at room temperature as set forth in T. J. McCord, D. E. Thornton, K. L. Hulme and A. L. Davis, “Synthesis and Microbiological Properties of 2-Iodotyrosine and Related Compounds.” Texas J. Sci., 30, pp 357-363 (1978). The reaction mixture was diluted with water and then extracted with ethyl acetate. The organic phase was dried over Na2SO4, filtered and evaporated to produce a yellow oil which was purified by silica gel column chromatography to yield 1-bromomethyl-2-iodo-4-methoxybenzene (20) as a white solid (4.59 g, 45%).
Quantity
5.14 mL
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reactant
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7.4 g
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17 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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